molecular formula C17H22BrNO5 B1665507 Anisodine hydrobromide CAS No. 76822-34-9

Anisodine hydrobromide

Numéro de catalogue B1665507
Numéro CAS: 76822-34-9
Poids moléculaire: 400.3 g/mol
Clé InChI: GJPDCORRBGIJOP-JYHRPVKFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Anisodine hydrobromide is an anticholinergic which may have neuroprotective effects . It is also known as 7β-hydroxyhyoscyamine and is used in the treatment of acute circulatory shock in China . It is given orally or by injection, as a racemic mixture (racanisodamine) or as a hydrobromide salt .


Molecular Structure Analysis

Anisodine hydrobromide has a molecular formula of C17H22BrNO5 . Its exact mass is 399.07 and its average mass is 400.264 Da .

Applications De Recherche Scientifique

Summary of Application

Anisodine hydrobromide (Ani) injection has been used in clinical settings for the treatment of AIS in China. It has demonstrated neuroprotective effects in multiple clinical studies .

Methods of Application

Randomized controlled trials (RCTs) were conducted, retrieving data from both Chinese and English databases. The Cochrane Collaboration Risk of Bias Tool assessed the methodological quality, and outcome indicators were analyzed using RevMan 5.3 software .

Results

The meta-analysis included findings from 11 RCTs with 1,337 patients. Ani injection significantly reduced the National Institutes of Health Stroke Scale (MD = −1.53), modified Rankin Scale (MD = −0.89), and relative time to peak (SMD = −0.81). It also increased the Barthel Index (MD = 10.65), relative cerebral blood volume (SMD = 0.28), and clinical efficacy (RR = 1.2). No significant difference in adverse events was observed compared to the control group .

Application in Ischemic Eye Diseases

Methods of Application

The compound anisodine injection is based on a combination of procaine and anisodine hydrobromide. Clinical use in China has been widespread for the treatment of migraine, retinal vascular spasm, ischemic lesions, and related eye diseases .

Results

Anisodine hydrobromide has been reported to improve functional recovery after acute paralysis induced by inflammation of the nervous system and cerebrovascular disease. It has been found to be superior to traditional therapies for ischemic lesions of the optic nerve, retina, and choroid .

Cardiovascular Disorders

Summary of Application

Anisodine hydrobromide (Ani HBr) is utilized to enhance microcirculation during cardiovascular disorders and sepsis. It plays a crucial role in maintaining endothelial cell barrier permeability and nitric oxide production .

Methods of Application

A human cerebral microvascular endothelial cell injury model induced by lipopolysaccharide (LPS) was established. Ani HBr was administered to cells with the LPS challenge, and various assays were conducted to assess cell viability, proliferation, apoptosis, and cell cycle .

Results: Ani HBr at certain concentrations significantly increased the viability of endothelial cells challenged with LPS, reversed the induction of apoptosis, reinstated glycocalyx and adherens junction shedding, and alleviated endothelial layer permeability and nitric oxide production .

Treatment of Migraine

Methods of Application

The drug is administered orally and is absorbed rapidly and completely. Its efficacy for the treatment of cerebrovascular disease was validated through clinical trials from 1970 to 1975 .

Results: Anisodine hydrobromide has been found to improve functional recovery after acute paralysis induced by inflammation of the nervous system and cerebrovascular disease .

Ischemic Eye Diseases

Methods of Application

The compound anisodine injection is based on a combination of procaine and anisodine hydrobromide. Clinical use in China has been widespread for the treatment of related eye diseases .

Results: The drug has been reported to be superior to traditional therapies for ischemic lesions of the optic nerve, retina, and choroid .

Neuroprotective Effect in Acute Ischemic Stroke (AIS)

Methods of Application

Randomized controlled trials (RCTs) were conducted, retrieving data from both Chinese and English databases. The Cochrane Collaboration Risk of Bias Tool assessed the methodological quality, and outcome indicators were analyzed using RevMan 5.3 software .

Results

The meta-analysis included findings from 11 RCTs with 1,337 patients. Ani injection significantly reduced the National Institutes of Health Stroke Scale, modified Rankin Scale, and relative time to peak. It also increased the Barthel Index, relative cerebral blood volume, and clinical efficacy .

Orientations Futures

Based on currently published evidence, Anisodine hydrobromide injection was found to be effective and safe in improving AIS outcome. Nevertheless, limitations of the included Randomized Controlled Trials (RCTs) still exist, and thus, more multi-center, large-sample, high-quality RCTs are required to further verify the efficacy and safety of Anisodine hydrobromide injection in patients with AIS .

Propriétés

IUPAC Name

[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5.BrH/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10;/h2-6,11-15,19,21H,7-9H2,1H3;1H/t11?,12-,13+,14-,15+,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPDCORRBGIJOP-KALLRANASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@@](CO)(C4=CC=CC=C4)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52646-92-1 (Parent)
Record name Anisodine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076822349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anisodine hydrobromide

CAS RN

76822-34-9
Record name Anisodine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076822349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anisodine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANISODINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JS7JS5B0F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anisodine hydrobromide
Reactant of Route 2
Anisodine hydrobromide
Reactant of Route 3
Anisodine hydrobromide
Reactant of Route 4
Anisodine hydrobromide
Reactant of Route 5
Anisodine hydrobromide
Reactant of Route 6
Anisodine hydrobromide

Citations

For This Compound
89
Citations
GH Du, SB Wang, XY Yang, GH Du - Natural Small Molecule Drugs from …, 2018 - Springer
… Recently, compound anisodine injection based on a combination of procaine and anisodine hydrobromide showed a good effect for a variety of ischemic eye diseases induced by a …
Number of citations: 20 link.springer.com
D Chen, C Peng, F Wan, H Liu… - Chinese …, 2017 - pesquisa.bvsalud.org
… The signal pathway of anisodine hydrobromide was identified.Results Anisodine hydrobromide with … In vitro,the results showed that anisodine hydrobromide in 25~100 μmol·L-1 could …
Number of citations: 3 pesquisa.bvsalud.org
Y Wang - Chinese Journal of Pharmaceutical Analysis, 1999 - ingentaconnect.com
To establish HPLC method for the assay of anisodine hydrobromide.Method:Using ODS column, a mixture of 0.2% sodium lauryl sulfate of methanol-0.01 mol·L-1 potassium dihydrogen …
Number of citations: 4 www.ingentaconnect.com
D Chen, C Peng, X Xie, Q Chen, H Liu… - CNS & Neurological …, 2017 - ingentaconnect.com
… However, it is unclear whether anisodine hydrobromide, the hydrobromide format of … (NBP, as positive control group), 2-VO + anisodine hydrobromide (AH)1.2mg/kg, 2-VO +AH0.6mg/kg…
Number of citations: 9 www.ingentaconnect.com
Y Liu, L Wang, F Wan, N Yang - Drug Design, Development and …, 2020 - Taylor & Francis
Purpose Anisodine hydrobromide (Ani) is isolated from the medicinal plant Anisodus tanguticus (Maxim.) Pascher for clinical use. Although considerable research regarding Ani has …
Number of citations: 10 www.tandfonline.com
Y Zeng, X Du, Y Qiu, W Jiang - The FASEB Journal, 2021 - Wiley Online Library
Anisodine hydrobromide (Ah) could delivery to the brain across the blood‐brain barrier, exerting its protective effect in cerebral ischemia/reperfusion injury. Metabolic alterations under …
Number of citations: 1 faseb.onlinelibrary.wiley.com
Y Liu, Y Wang, F Wan - Medicine: Case Reports and Study …, 2023 - journals.lww.com
Background: Acute ischemic stroke (AIS) is a common disease of the central nervous system, with high mortality, and disability rates. Anisodine hydrobromide (Ani) injection has been …
Number of citations: 2 journals.lww.com
J LI, X YANG - Chinese Journal of Pharmaceutical Analysis, 2008 - ingentaconnect.com
… method to determine related substance in anisodine hydrobromide. Method% Reliasil ODS … be used for determination of related substance of anisodine hydrobromide. Key words%RP r …
Number of citations: 0 www.ingentaconnect.com
Y Wang, F Wan, P Hu, B He, Y Hu, Y Liu - Frontiers in Pharmacology - frontiersin.org
… This study aimed to evaluate the efficacy and safety of anisodine hydrobromide (Ani) injection in … Keywords: Acute ischemic stroke, anisodine hydrobromide injection, Systematic review, …
Number of citations: 0 www.frontiersin.org
Z Cao, G LI, X Gao, L GU - Chinese Journal of Biochemical …, 2016 - pesquisa.bvsalud.org
… Objective To explore the anisodine hydrobromide injection … The patients received anisodine hydrobromide injection … patients with compound anisodine hydrobromide injection adjuvant …
Number of citations: 2 pesquisa.bvsalud.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.